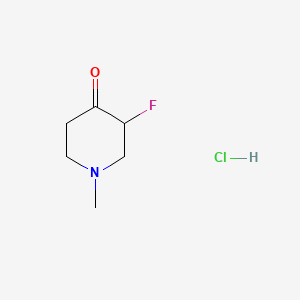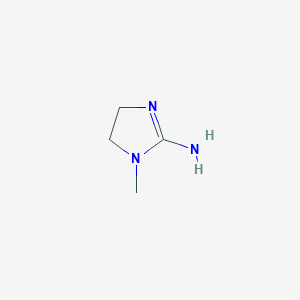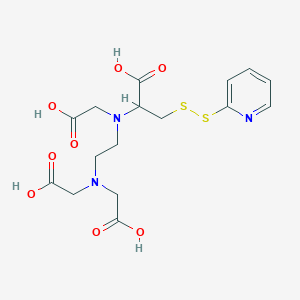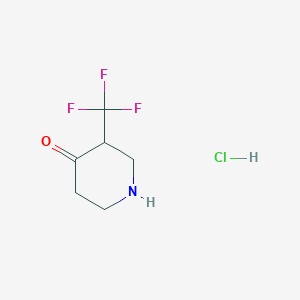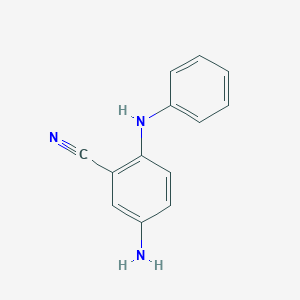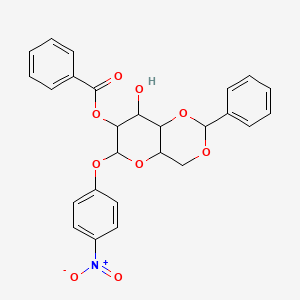
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position
Preparation Methods
The synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 4 position. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial production methods may involve more advanced techniques, such as catalytic processes and continuous flow reactors, to optimize the efficiency and scalability of the synthesis. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 2,6-difluoro-4-carboxybenzaldehyde, while reduction of the aldehyde group produces 2,6-difluoro-4-(hydroxymethyl)benzyl alcohol .
Scientific Research Applications
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical reactions. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Comparison with Similar Compounds
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde can be compared with other similar compounds, such as:
2,6-Difluoro-4-hydroxybenzaldehyde: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2,6-Difluoro-4-methoxybenzaldehyde: The methoxy group provides different reactivity and solubility properties compared to the hydroxymethyl group.
2,6-Difluoro-4-carboxybenzaldehyde: This compound has a carboxyl group instead of a hydroxymethyl group, affecting its acidity and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the hydroxymethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F2O2 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F2O2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4,11H,3H2 |
InChI Key |
KYUNRLFCAOWCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


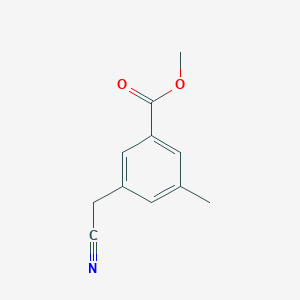
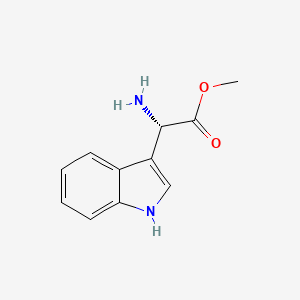
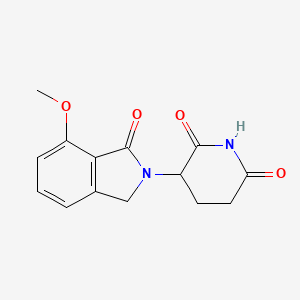
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)

